molecular formula C10H17BrO2 B1323691 8-Acetoxy-2-bromo-octene CAS No. 731773-24-3

8-Acetoxy-2-bromo-octene

Cat. No. B1323691
M. Wt: 249.14 g/mol
InChI Key: QGDPXGXDTUGITR-UHFFFAOYSA-N
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Description

8-Acetoxy-2-bromo-octene is a chemical compound that has gained significant attention in scientific research and industrial applications. It has a molecular formula of C10H17BrO2 and a molecular weight of 249.14 g/mol .


Molecular Structure Analysis

The molecular structure of 8-Acetoxy-2-bromo-octene consists of a bromine atom attached to an octene chain with an acetoxy functional group . The InChI string representation of the molecule is InChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 .


Physical And Chemical Properties Analysis

8-Acetoxy-2-bromo-octene has a molecular weight of 249.14 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has eight rotatable bonds, suggesting a certain degree of molecular flexibility . The exact mass and the monoisotopic mass are both 248.04119 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Synthesis of Complex Compounds

  • Precursor to Muscone : A study by Tsuji, Kaito, and Takahashi (1978) in the "Bulletin of the Chemical Society of Japan" outlines the use of 8-Acetoxy-1,6-octadiene, a related compound, in the synthesis of 2,15-Hexadecanedione, a precursor to muscone. This synthesis involved several steps, including oxidation, hydrolysis, hydrogenation, and coupling reactions to produce the final compound (Tsuji, Kaito, & Takahashi, 1978).

Insect Pheromone Synthesis

  • Insect Sex Pheromone : Mandai et al. (1979) in "Tetrahedron" conducted research to synthesize 12-acetoxy-1, 3-dodecadiene, an insect sex pheromone, from a butadiene telomer. The study highlights the conversion of 8-Phenoxy-1, 6-octadiene to various intermediates, demonstrating the versatility of these compounds in creating biologically active substances (Mandai et al., 1979).

Organic Synthesis

  • New Synthesis Protocols : Lombardo et al. (2001) in "Organic letters" presented a new protocol for the acetoxyallylation of aldehydes mediated by indium, using a precursor similar to 8-Acetoxy-2-bromo-octene. This research demonstrates the compound's utility in innovative synthetic methods (Lombardo et al., 2001).

Chemical Reactions and Intermediates

  • Nucleophilic Reactions : Kurzer and Patel (1984) in "Monatshefte für Chemie - Chemical Monthly" explored nucleophilic reactions involving 8-Bromo-1-carboxydiisophor-2(7)-en-3-one, showing the potential of similar bromo compounds in complex chemical transformations (Kurzer & Patel, 1984).

Catalysis and Reaction Engineering

  • Catalytic Performance in Reactions : Wei et al. (2021) in "Fuel" investigated the catalytic performance of Ni/ZSM-5-based catalysts on the dehydrogenative aromatization of 1-octene, a reaction relevant to the synthesis of aromatic compounds. This study showcases the application of similar octene derivatives in catalysis and reaction engineering (Wei et al., 2021).

properties

IUPAC Name

7-bromooct-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDPXGXDTUGITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641240
Record name 7-Bromooct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetoxy-2-bromo-octene

CAS RN

731773-24-3
Record name 7-Bromooct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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